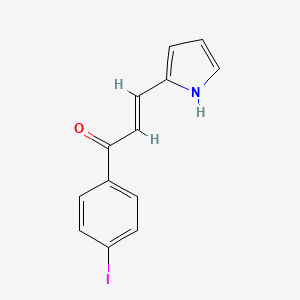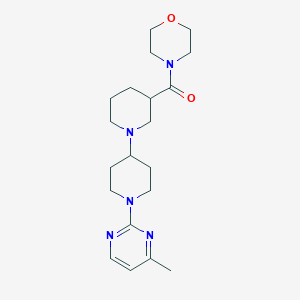![molecular formula C21H18BrNO3 B5402310 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate, commonly known as BMQP, is a synthetic compound that belongs to the family of quinoline derivatives. BMQP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
BMQP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMQP has been shown to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate from presynaptic neurons. This makes BMQP a valuable tool for studying the role of glutamate in synaptic transmission and plasticity.
作用機序
BMQP acts as a competitive inhibitor of VGLUT1, binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This results in a decrease in the release of glutamate from presynaptic neurons and a subsequent decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
BMQP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BMQP decreases the release of glutamate from cultured neurons and inhibits the uptake of glutamate into synaptic vesicles. In vivo studies have shown that BMQP decreases the frequency and amplitude of excitatory postsynaptic currents in the hippocampus and cortex.
実験室実験の利点と制限
BMQP has several advantages as a tool for studying the role of glutamate in synaptic transmission and plasticity. It is a potent and selective inhibitor of VGLUT1, which allows for the specific manipulation of glutamate release. Additionally, BMQP has a long duration of action, which allows for sustained inhibition of glutamate release. However, BMQP has several limitations as well. It is not selective for VGLUT1 and can also inhibit other transporters, such as VGLUT2 and the vesicular monoamine transporter. Additionally, BMQP has poor blood-brain barrier penetration, which limits its use in vivo.
将来の方向性
There are several future directions for the study of BMQP. One potential direction is the development of more selective and potent inhibitors of VGLUT1. Another direction is the investigation of the role of glutamate in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, the development of more effective methods for delivering BMQP to the brain could expand its use in vivo. Overall, the study of BMQP and its effects on glutamate release has the potential to provide valuable insights into the mechanisms of synaptic transmission and plasticity.
合成法
The synthesis of BMQP involves the reaction of 5-bromo-2-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst. The resulting intermediate is then reacted with propionic anhydride to yield BMQP. The synthesis method of BMQP has been well-established and has been reported in several scientific publications.
特性
IUPAC Name |
[2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-20(24)26-19-6-4-5-14-7-10-17(23-21(14)19)11-8-15-13-16(22)9-12-18(15)25-2/h4-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMZPUTTSOIRJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)

![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)



![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)

![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5402327.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5402337.png)